REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][CH:5]=[C:4]([F:11])[C:3]=1[CH3:12].C(O)(C)C>Cl.O>[Cl:1][C:2]1[C:3]([CH3:12])=[C:4]([F:11])[CH:5]=[CH:6][C:7]=1[NH2:8]
|
Name
|
|
Quantity
|
140 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=CC=C1[N+](=O)[O-])F)C
|
Name
|
|
Quantity
|
560 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Name
|
hydrogen reduced iron
|
Quantity
|
172.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
147 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
82 °C
|
Type
|
CUSTOM
|
Details
|
with vigorous stirring the
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
whole heated
|
Type
|
FILTRATION
|
Details
|
The cooled mixture was then filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
giving an oil which
|
Type
|
DISTILLATION
|
Details
|
on distillation
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(N)C=CC(=C1C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 72 g | |
YIELD: CALCULATEDPERCENTYIELD | 61.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |